molecular formula C14H9N3O2 B2953670 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid CAS No. 1808335-74-1

3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid

Katalognummer B2953670
CAS-Nummer: 1808335-74-1
Molekulargewicht: 251.245
InChI-Schlüssel: FZFVZYQZOAUEJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid, also known as CPEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPEB is a derivative of benzoic acid and is primarily used in the field of medicinal chemistry to develop drugs that target specific diseases.

Wirkmechanismus

The mechanism of action of 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid is primarily through the inhibition of specific enzymes and proteins involved in various cellular processes. 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been found to inhibit the activity of protein kinases, which are involved in various signaling pathways within cells.
Biochemical and Physiological Effects:
3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been found to induce apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth and proliferation. In neurodegenerative diseases, 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been found to regulate the translation of specific mRNAs, which may play a role in the pathogenesis of these diseases. In infectious diseases, 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid in lab experiments is its specificity towards certain enzymes and proteins, which allows for targeted inhibition of specific cellular processes. Additionally, 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been shown to have low toxicity in cells and tissues, making it a potentially safe therapeutic agent. However, one of the limitations of using 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain applications.

Zukünftige Richtungen

There are several potential future directions for the use of 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid in scientific research. One potential direction is the development of 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid-based drugs for the treatment of cancer, neurodegenerative diseases, and infectious diseases. Additionally, further research is needed to better understand the specific mechanisms of action of 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid and its potential interactions with other cellular processes. Finally, the development of more efficient synthesis methods for 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid may allow for greater availability and accessibility of this compound for scientific research.

Synthesemethoden

3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid is synthesized through a multi-step process that involves the reaction of 2-aminopyrimidine with ethyl 2-bromoacetate to form 2-ethyl-4-(2-oxopropyl)pyrimidine-5-carboxylate. This intermediate is then reacted with 4-bromobenzaldehyde to form 3-(2-oxopropyl)-4-(4-bromophenyl)-2-ethylpyrimidine-5-carbaldehyde. Finally, the aldehyde group is converted to a carboxylic acid group through a reaction with potassium permanganate, resulting in the formation of 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid.

Wissenschaftliche Forschungsanwendungen

3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been found to regulate the translation of specific mRNAs, which may play a role in the pathogenesis of these diseases. In infectious diseases, 3-[(E)-2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.

Eigenschaften

IUPAC Name

3-[(E)-2-(4-cyanopyrimidin-2-yl)ethenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2/c15-9-12-6-7-16-13(17-12)5-4-10-2-1-3-11(8-10)14(18)19/h1-8H,(H,18,19)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFVZYQZOAUEJH-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C=CC2=NC=CC(=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)/C=C/C2=NC=CC(=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Cyanopyrimidin-2-yl)ethenyl]benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.